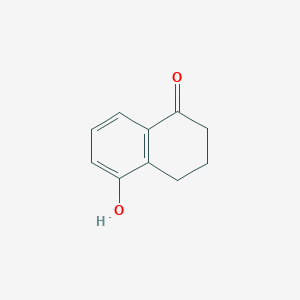










|
REACTION_CXSMILES
|
[OH:1][C:2]1[C:11]2[C:6](=[C:7]([OH:12])[CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][CH:3]=1.[OH-].[Na+].[H][H]>C(O)(C)C.[Pd]>[OH:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[CH2:10][CH2:9][CH2:8][C:7]2=[O:12] |f:1.2|
|


|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=CC2=C(C=CC=C12)O
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
|
Name
|
solution
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
6.3 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
3.9 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
the reaction mixture was filtered through a pad of Celite® (a diatomite
|
|
Type
|
FILTRATION
|
|
Details
|
filter from World Minerals Inc
|
|
Type
|
WASH
|
|
Details
|
), and then washed with isopropanol (200 mL)
|
|
Type
|
ADDITION
|
|
Details
|
The combined filtrates were treated with charcoal at 50° C. for 1 hour
|
|
Duration
|
1 h
|
|
Type
|
FILTRATION
|
|
Details
|
were filtered through a pad of Celite® (diatomite filter)
|
|
Type
|
CUSTOM
|
|
Details
|
Isopropanol was removed
|
|
Type
|
ADDITION
|
|
Details
|
the resulting solution was adjusted to a pH of about 2 by the slow addition of concentrated hydrochloric acid, during which a solid precipitate
|
|
Type
|
CUSTOM
|
|
Details
|
The solid was collected
|
|
Type
|
WASH
|
|
Details
|
washed with water (100 mL×2)
|
|
Type
|
CUSTOM
|
|
Details
|
dried under high vacuum at 50° C.
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C2CCCC(C2=CC=C1)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 15 g | |
| YIELD: PERCENTYIELD | 60% | |
| YIELD: CALCULATEDPERCENTYIELD | 59.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |